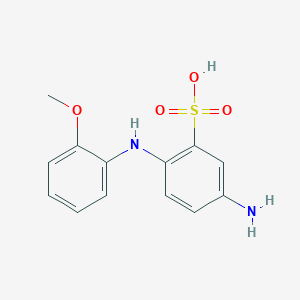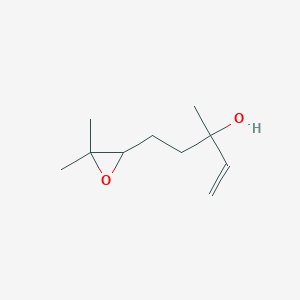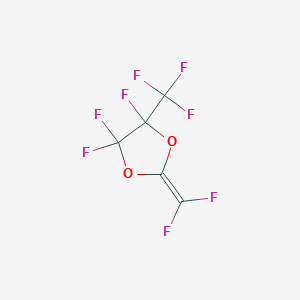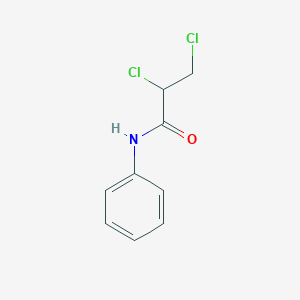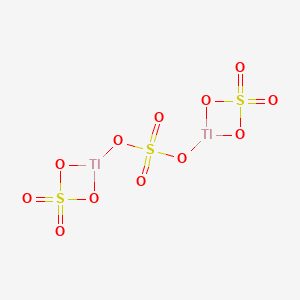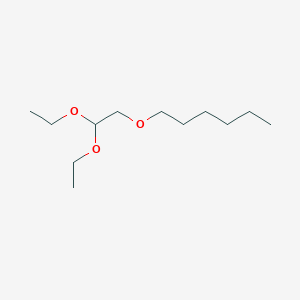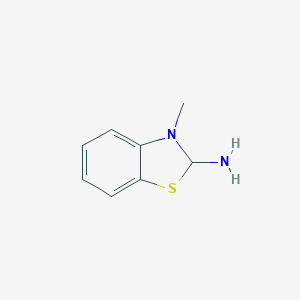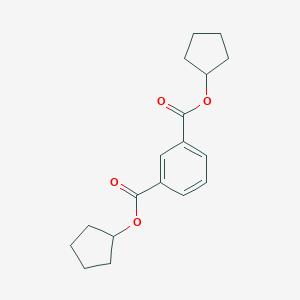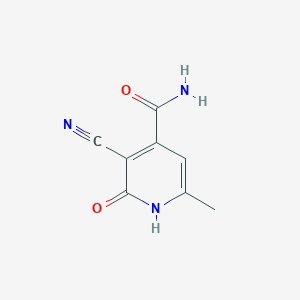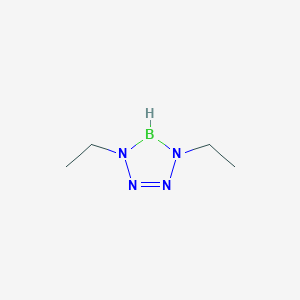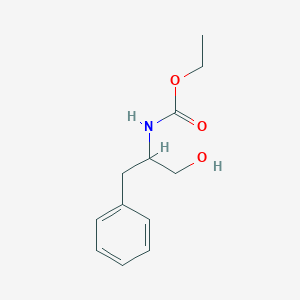
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate, also known as AHP, is a chemical compound that has been extensively studied for its potential therapeutic applications. AHP is a carbamate derivative of phenethylamine, which is a naturally occurring compound found in many plants and animals. AHP has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mecanismo De Acción
The exact mechanism of action of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate is not fully understood. However, it is believed that this compound works by modulating the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression. By inhibiting the activity of these enzymes and proteins, this compound can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. Moreover, this compound has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using standard analytical techniques. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Moreover, this compound has not been extensively studied in animal models, which makes it difficult to extrapolate its effects to humans.
Direcciones Futuras
There are several future directions for research on Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate. One area of research is to further elucidate the mechanism of action of this compound. This can be done by studying the effects of this compound on specific enzymes and proteins in the body. Another area of research is to study the effects of this compound in animal models of disease. This can help to determine the potential therapeutic applications of this compound in humans. Moreover, future research can focus on the development of new derivatives of this compound with improved biological activities and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate involves the reaction of phenethylamine with ethyl chloroformate and sodium hydroxide. The reaction produces this compound as a white crystalline powder with a melting point of 123-125°C. The purity of this compound can be determined by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
Aplicaciones Científicas De Investigación
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Moreover, this compound has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
19071-59-1 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
ethyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)13-11(9-14)8-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
Clave InChI |
AVSCLOPFRCQQAR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)CO |
SMILES canónico |
CCOC(=O)NC(CC1=CC=CC=C1)CO |
Sinónimos |
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




